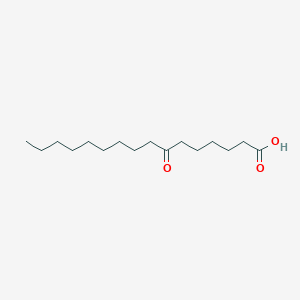

7-oxohexadecanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7-oxohexadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O3/c1-2-3-4-5-6-7-9-12-15(17)13-10-8-11-14-16(18)19/h2-14H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGIAJAFLPDOCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415263 | |

| Record name | Hexadecanoic acid, 7-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54527-29-6 | |

| Record name | Hexadecanoic acid, 7-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biological Origin of 7 Oxohexadecanoic Acid

Discovery and Isolation from Biological Sources

The compound 7-oxohexadecanoic acid, a member of the saturated oxo fatty acid (SOFA) class, has been identified in a variety of biological systems, ranging from marine microorganisms to terrestrial plants and even within mammalian systems. Its discovery and isolation from these diverse sources have highlighted its potential significance in various biological processes.

Marine Organisms (e.g., Chaetoceros karianus marine algae)

Research into the chemical constituents of marine life has led to the identification of oxo-fatty acids in certain microalgae. Notably, two isomeric C16 oxo-fatty acids, (7E)-9-oxohexadec-7-enoic acid and (10E)-9-oxohexadec-10-enoic acid, were isolated from the marine diatom Chaetoceros karianus. researchgate.netmdpi.com These compounds have garnered scientific interest due to their demonstrated dual agonist activity towards human peroxisome proliferator-activated receptors (PPARs) α and γ. mdpi.commdpi.com The discovery of these unsaturated precursors in C. karianus suggests a potential biosynthetic pathway leading to saturated oxo fatty acids like this compound in marine environments. researchgate.netresearchgate.net Further studies on related marine organisms have also identified similar oxo-fatty acids, underscoring the prevalence of this class of lipids in marine ecosystems. researchgate.net

Mammalian Systems (e.g., Human Plasma as Saturated Oxo Fatty Acids - SOFAs)

A significant breakthrough in lipidomics has been the identification of a class of previously unrecognized oxidized fatty acids, termed saturated oxo fatty acids (SOFAs), in human plasma. nih.govacs.org Through the use of advanced analytical techniques such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS), researchers have been able to detect and quantify various SOFAs, including regioisomers of oxostearic and oxopalmitic acids. nih.govacs.orgnih.gov Among these, 7-oxostearic acid (a close structural relative of this compound) has been specifically identified. nih.govmdpi.com The presence of these compounds as endogenous lipids in human plasma suggests they may play a role in human physiology and health. nih.govnih.gov While the exact origin of these circulating SOFAs is still under investigation, their discovery has opened new avenues for research into their potential biological functions. researchgate.net

Table 1: Detected Saturated Oxo Fatty Acids (SOFAs) in Human Plasma

| Compound Class | Specific Examples Identified | Analytical Method |

| Saturated Oxo Fatty Acids (SOFAs) | Oxostearic Acids (OSAs), Oxopalmitic Acids (OPAs) | LC-HRMS |

| Including 6-OSA and 7-OSA |

This table is based on findings from studies identifying SOFAs in human plasma. nih.govacs.orgnih.gov

Plant Cuticles (e.g., Solanum lycopersicum tomato)

The protective outer layer of plants, the cuticle, is a rich source of lipid-derived monomers. In the tomato plant (Solanum lycopersicum), the main component of the cuticle is 10,16-dihydroxyhexadecanoic acid. mdpi.comnih.govsemanticscholar.org Through chemical synthesis from this precursor, researchers have been able to produce 7-oxohexadecanedioic acid. mdpi.comnih.govresearchgate.net While not a direct isolation of this compound, this demonstrates that the C16 backbone and the potential for oxidation at the C7 position exist within the biochemical framework of the tomato cuticle. The cutin of tomato is predominantly composed of hexadecanoic acid derivatives, further indicating the prevalence of this fatty acid chain length in the plant's structural lipids. nih.gov This suggests that the enzymatic machinery for producing such oxidized fatty acids may be present in plants.

Endogenous Formation in Biological Systems

The presence of this compound and related SOFAs in mammalian systems points towards their endogenous formation. nih.govacs.org While the precise metabolic pathways are still being elucidated, it is hypothesized that they arise from the oxidation of saturated fatty acids. researchgate.net This could occur through various enzymatic or non-enzymatic processes within the body. The identification of these compounds in human plasma suggests they are part of the normal lipid metabolome. nih.govnih.gov

In plants, the biosynthesis of cutin involves the oxidation of fatty acids. For instance, in suberizing potato tuber disks, there is evidence of ω-hydroxyacid dehydrogenase activity, which is involved in the oxidation of hydroxy fatty acids to their corresponding dicarboxylic acids, with an oxo-acid as an intermediate. oup.com This indicates that plants possess the enzymatic capability to introduce oxo functionalities onto fatty acid chains, a process that could potentially lead to the formation of this compound from precursor fatty acids.

Biosynthetic and Metabolic Pathways of 7 Oxohexadecanoic Acid

Proposed Biosynthetic Routes from Precursor Fatty Acids

The formation of 7-oxohexadecanoic acid likely originates from the modification of precursor fatty acids through various enzymatic activities.

A primary proposed route for the biosynthesis of this compound is the oxidation of a corresponding hydroxy fatty acid precursor, 7-hydroxyhexadecanoic acid. This type of conversion, where a hydroxyl group is oxidized to a keto group, is a common biochemical reaction catalyzed by dehydrogenase enzymes.

While direct enzymatic evidence for this specific conversion is not extensively documented in the literature, the principle is well-established in fatty acid metabolism. For instance, the conversion of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA is a key step in the beta-oxidation pathway, mediated by hydroxyacyl-CoA dehydrogenase. wikipedia.orgaocs.org It is conceivable that a similar dehydrogenase enzyme could act on 7-hydroxyhexadecanoic acid to yield this compound.

Table 1: Proposed Enzymatic Conversion of 7-Hydroxyhexadecanoic Acid

| Substrate | Proposed Enzyme | Product |

| 7-Hydroxyhexadecanoic acid | Hydroxy fatty acid dehydrogenase | This compound |

Note: This table is based on a conceptual framework of known biochemical reactions, as direct evidence for this specific reaction is limited.

Microorganisms are a rich source of enzymes capable of modifying fatty acids in various ways, including hydroxylation and oxidation. The production of specialty fatty acids and their derivatives through microbial fermentation is an area of active research. It is plausible that certain microorganisms possess the enzymatic machinery to introduce a keto group at the C-7 position of hexadecanoic acid (palmitic acid) or to oxidize a hydroxyl group at this position.

Microbial transformations of fatty acids can be highly specific. For example, some bacteria are known to produce hydroxy fatty acids and keto fatty acids from unsaturated fatty acids like oleic acid. nih.gov While the specific microbial synthesis of this compound is not prominently reported, the general capability of microorganisms to perform such conversions suggests this as a potential biosynthetic route.

Fatty acid metabolism is a complex and interconnected network. wikipedia.org Oxo fatty acids, including this compound, can be considered as intermediates or byproducts within these broader lipid metabolic networks. Their formation could be linked to pathways involved in the synthesis of other bioactive lipids, such as oxylipins. gerli.com

Catabolism and Biotransformation Pathways

The breakdown and further transformation of this compound are expected to follow established pathways for fatty acid catabolism, although the presence of the keto group may necessitate specific enzymatic steps.

The primary pathway for the catabolism of most fatty acids is mitochondrial beta-oxidation. wikipedia.orgaocs.org This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, producing acetyl-CoA, NADH, and FADH2. libretexts.orglibretexts.org

For a keto fatty acid like this compound, its entry into the beta-oxidation spiral would likely require initial enzymatic modification of the keto group. It is conceivable that the keto group could be reduced to a hydroxyl group by a reductase enzyme, forming 7-hydroxyhexadecanoic acid. This hydroxy fatty acid could then potentially be further metabolized, although its position outside the typical beta-oxidation intermediates (at the C-3 position) would require additional enzymatic steps for it to be fully degraded.

Alternatively, the beta-oxidation process could proceed from the carboxyl end of the molecule. The initial cycles would be standard until the chain is shortened to a point where the keto group is at or near the beta-carbon (C-3 position). At this stage, the presence of the keto group would likely require specific enzymes to handle this modified substrate. For example, the standard 3-hydroxyacyl-CoA dehydrogenase acts on a hydroxyl group at the C-3 position, not a keto group. wikipedia.org Therefore, a reductase or isomerase might be necessary to modify the intermediate before beta-oxidation can continue.

Table 2: Conceptual Steps in the Beta-Oxidation of this compound

| Step | Description | Key Enzymes (Conceptual) | Products |

| 1 | Activation | Acyl-CoA Synthetase | 7-Oxohexadecanoyl-CoA |

| 2-4 | Three cycles of Beta-Oxidation | Standard Beta-Oxidation Enzymes | 3 Acetyl-CoA, 3 NADH, 3 FADH2, 7-Oxodecanoyl-CoA |

| 5 | Modification of Keto Group | Reductase/Isomerase | Modified C10-acyl-CoA intermediate |

| 6-8 | Further Beta-Oxidation Cycles | Standard Beta-Oxidation Enzymes | 5 Acetyl-CoA, 4 NADH, 4 FADH2 |

Note: This table represents a conceptual framework, as the specific enzymes involved in the beta-oxidation of this compound have not been fully elucidated.

An alternative metabolic fate for this compound could be its conversion to a dicarboxylic acid. Omega (ω)-oxidation is a pathway that occurs in the endoplasmic reticulum and involves the hydroxylation and subsequent oxidation of the terminal methyl group of a fatty acid to a carboxylic acid, forming a dicarboxylic acid.

While ω-oxidation typically acts on unmodified fatty acids, it is possible that this compound could also be a substrate for this pathway. This would result in the formation of 7-oxo-hexadecanedioic acid. Dicarboxylic acids can then be further metabolized through peroxisomal beta-oxidation. gerli.com Additionally, cytochrome P450 enzymes have been shown to oxidize oxo fatty acids to their corresponding dicarboxylic acids. For instance, cytochrome P450BM-3 can oxidize 16-oxohexadecanoic acid to the corresponding diacid. nih.gov A similar enzymatic process could potentially convert this compound to a dicarboxylic acid.

Molecular Mechanisms of Biological Activity

Receptor Agonism and Ligand Binding

7-Oxohexadecanoic acid, as an oxidized fatty acid, is understood to exert its biological effects in part through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, playing crucial roles in lipid and glucose metabolism. The family consists of three main isoforms: PPARα, PPARγ, and PPARβ/δ. Fatty acids and their derivatives are recognized as natural ligands for these receptors.

Compounds that can activate multiple PPAR isoforms are of significant interest. Specifically, PPARα/γ dual agonists are investigated for their potential to address metabolic disorders by combining the lipid-lowering effects of PPARα activation with the insulin-sensitizing effects of PPARγ activation. While direct studies on this compound's specific affinity for each isoform are limited, related oxo-fatty acids have been identified as potent activators of PPARs, suggesting a similar mechanism of action. The activation of both PPARα and PPARγ allows for a broader regulation of metabolic pathways.

Upon activation by a ligand such as an oxo-fatty acid, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

In Hepatocytes: PPARα is highly expressed in the liver, a central organ for fatty acid metabolism. Its activation leads to the transcriptional upregulation of a suite of genes involved in fatty acid uptake, binding, and catabolism through mitochondrial and peroxisomal β-oxidation. This process enhances the clearance of fatty acids from the circulation and within the liver, contributing to the regulation of lipid homeostasis. Furthermore, PPARα activation can influence inflammatory responses in the liver, with agonists shown to lower levels of pro-inflammatory cytokines.

In Adipocytes: PPARγ is considered a master regulator of adipogenesis, the process of fat cell differentiation. Its activation is essential for the development of mature adipocytes and promotes the storage of fatty acids as triglycerides within lipid droplets. By activating PPARγ, ligands can induce the expression of genes critical for lipid accumulation, insulin (B600854) sensitivity, and glucose uptake. This transcriptional control in adipocytes is fundamental to maintaining systemic energy balance and glucose homeostasis.

Table 1: Summary of PPAR Activation and Transcriptional Regulation

| Receptor | Primary Tissue | Key Biological Process | Effect of Activation on Gene Expression |

|---|---|---|---|

| PPARα | Hepatocytes (Liver) | Fatty Acid Oxidation, Lipid Metabolism | Upregulation of genes for fatty acid uptake and β-oxidation. |

| PPARγ | Adipocytes (Fat Tissue) | Adipogenesis, Glucose Homeostasis | Upregulation of genes for lipid storage and insulin signaling. |

The ability of oxidized fatty acids to activate PPARs is determined by their specific structural interactions within the receptor's large, hydrophobic ligand-binding domain (LBD). Studies on the crystal structure of PPARγ in complex with various oxidized fatty acids have provided critical insights into these binding mechanisms.

A key feature of the PPARγ LBD is its versatility, allowing it to accommodate a variety of lipid molecules. For certain oxidized fatty acids, a particularly effective mode of activation involves covalent binding. Structural analyses have revealed that α,β-unsaturated oxo-fatty acids can form a covalent bond with a specific cysteine residue (Cys285) within the PPARγ LBD via a Michael addition reaction. This covalent coupling results in a more stable ligand-receptor complex.

Thermal stability assays have demonstrated that covalently bound oxo-fatty acids are particularly effective at stabilizing the PPARγ LBD, even more so than some non-covalently bound synthetic agonists. This enhanced stability is associated with a more potent and sustained activation of the receptor, leading to robust transcriptional regulation of its target genes. While all three PPAR subtypes bind to naturally occurring fatty acids, subtle differences in the amino acid composition of their LBDs account for the selectivity of synthetic ligands. For instance, a key difference between PPARα and PPARγ is a single amino acid (tyrosine in PPARα, histidine in PPARγ) that influences ligand selectivity.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation (PPARα/γ dual agonism)

Cellular Signaling Pathway Modulation (In Vitro and Cell Model Studies)

Beyond direct receptor agonism, fatty acids and their derivatives can modulate various intracellular signaling pathways that govern cell proliferation, survival, and gene expression.

STAT3 Suppression: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in relaying signals from cytokines and growth factors to the nucleus. Persistent activation of the STAT3 signaling pathway is a hallmark of many cancers, where it promotes the expression of genes involved in proliferation, survival, and angiogenesis, while inhibiting apoptosis. Therefore, targeting the STAT3 pathway is considered a promising strategy in cancer therapy.

Research on other fatty acids has demonstrated their potential to interfere with this pathway. For example, pentadecanoic acid has been shown to suppress the interleukin-6 (IL-6)-induced phosphorylation of both Janus kinase 2 (JAK2) and STAT3 in breast cancer stem-like cells. This inhibition of the JAK2/STAT3 signaling cascade leads to reduced cancer cell stemness, migration, and invasion, and promotes apoptosis. This provides a model for how a fatty acid can act as a novel JAK2/STAT3 signaling inhibitor.

c-myc Suppression: The c-myc proto-oncogene encodes a transcription factor that is a master regulator of cell growth, proliferation, and metabolism. Its deregulation is one of the most common abnormalities in human cancers, making it a highly sought-after therapeutic target. Direct inhibition of c-myc has proven challenging due to its structure. However, indirect strategies, such as targeting upstream signaling pathways or regulators of its stability, are being actively explored. Small-molecule inhibitors have been developed that can disrupt the interaction between MYC and its binding partner MAX, leading to the degradation of the MYC protein and suppression of MYC-driven tumor growth. While direct evidence linking this compound to c-myc suppression is not established, the modulation of critical signaling nodes like STAT3 can have downstream effects on the expression of oncogenic transcription factors.

Table 2: Key Signaling Proteins and Their Role in Cancer

| Protein | Function | Role in Cancer | Potential Modulation by Fatty Acids |

|---|---|---|---|

| STAT3 | Transcription factor | Promotes proliferation, survival, angiogenesis. | Suppression of activation (demonstrated for pentadecanoic acid). |

| c-myc | Transcription factor | Master regulator of cell growth and proliferation. | Indirect modulation through upstream signaling pathways. |

Regulation of Gene Expression Profiles

Upregulation of Insulin-Sensitizing Adipokines

Research into the biological effects of this compound has revealed its potential to modulate the expression of adipokines, which are cytokines secreted by adipose tissue. A key finding is its ability to increase the levels of adiponectin, an important hormone known for its insulin-sensitizing properties. In studies involving high-fat-diet-induced obese mice, treatment with a supplement containing this compound resulted in a notable elevation in circulating adiponectin levels. This upregulation is significant as adiponectin plays a crucial role in regulating glucose levels and improving insulin sensitivity, suggesting a beneficial impact on metabolic health.

Table 1: Effect of this compound Treatment on Adipokine Levels

| Biomarker | Observation | Implication |

| Adiponectin | Significant elevation in circulating levels. | Improved insulin sensitivity and glucose metabolism. |

Repression of Pro-Inflammatory Cytokines

In addition to its effects on insulin-sensitizing hormones, this compound has demonstrated the ability to suppress the expression of pro-inflammatory cytokines, which are often elevated in metabolic disorders like obesity. Studies have shown that its administration can lead to a marked decrease in several key inflammatory markers. Specifically, treatment has been associated with reduced levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interferon-gamma (IFN-γ), and interleukin-1 beta (IL-1β). By repressing these cytokines, this compound may help to mitigate the chronic low-grade inflammation associated with metabolic disease.

Table 2: Effect of this compound Treatment on Pro-Inflammatory Cytokines

| Cytokine | Observation | Implication |

| TNF-α | Decreased circulating levels. | Reduction in systemic inflammation. |

| IL-6 | Decreased circulating levels. | Attenuation of inflammatory response. |

| IFN-γ | Decreased circulating levels. | Modulation of immune and inflammatory pathways. |

| IL-1β | Decreased circulating levels. | Reduction in inflammation. |

Influence on Cellular Differentiation Processes

This compound has been shown to directly influence adipogenesis, the process by which pre-adipocytes differentiate into mature fat cells. In vitro studies using the 3T3-L1 pre-adipocyte cell line found that this compound inhibits adipogenesis. The mechanism involves the downregulation of key adipogenic transcriptional regulators and enzymes. Treatment with this compound resulted in decreased protein expression of Peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), which are master regulators of fat cell differentiation. Furthermore, it reduced levels of Sterol Regulatory Element-Binding Protein 1 (SREBP-1), Fatty Acid-Binding Protein 4 (FABP4), and key enzymes in lipid synthesis such as Fatty Acid Synthase (FAS), Acetyl-CoA Carboxylase (ACC), and Stearoyl-CoA Desaturase-1 (SCD-1). These findings indicate that this compound can directly interfere with the molecular machinery of fat cell formation.

Table 3: Modulation of Adipogenic Regulators in 3T3-L1 Cells by this compound

| Transcriptional Regulator / Enzyme | Effect of Treatment | Role in Adipogenesis |

| PPARγ | Downregulated | Master regulator of adipocyte differentiation. |

| C/EBPα | Downregulated | Key transcription factor for adipogenesis. |

| SREBP-1 | Downregulated | Regulates genes required for lipid synthesis. |

| FABP4 | Downregulated | Involved in fatty acid uptake and transport. |

| FAS | Downregulated | Enzyme for fatty acid synthesis. |

| ACC | Downregulated | Rate-limiting enzyme in fatty acid synthesis. |

| SCD-1 | Downregulated | Enzyme involved in fatty acid desaturation. |

Effects on Cellular Proliferation and Viability

As of the current body of scientific literature, there is no available research specifically investigating the effects of this compound on the inhibition of cell growth in the human lung carcinoma cell line, A549. While studies have explored the anti-proliferative effects of other fatty acids and related compounds on various cancer cell lines, the direct impact of this compound on A549 cells remains an uninvestigated area.

While direct studies on this compound are limited, research on closely related fatty acid precursors provides insight into potential protective effects on pancreatic beta-cells. Specifically, palmitoleic acid (a C16:1 monounsaturated fatty acid) has been shown to prevent the apoptosis of beta-cells induced by glucotoxicity or lipotoxicity from saturated fatty acids. Saturated fatty acids like palmitic acid (the parent compound of this compound) are known to induce stress on the endoplasmic reticulum and generate reactive oxygen species, leading to beta-cell death. In vitro studies have demonstrated that palmitoleic acid can counteract these detrimental effects and inhibit the pro-apoptotic pathways activated by saturated fatty acids. This suggests that related fatty acid structures can play a crucial role in preserving beta-cell viability in environments of metabolic stress.

Interactions with Enzymatic Systems

The metabolic fate and biological activity of this compound are intrinsically linked to its interactions with various enzymatic systems, particularly those involved in lipid metabolism. As a modified fatty acid, its potential to act as a substrate or an inhibitor for lipid-modifying enzymes is a critical area of investigation. The presence of a ketone group at the C-7 position introduces a structural variation that can influence its recognition and processing by enzymes that typically act on standard fatty acids.

The interaction of this compound with lipid-modifying enzymes has not been extensively studied, and direct evidence remains scarce. However, based on the established principles of fatty acid metabolism and enzyme specificity, several potential interactions can be postulated.

Potential as a Substrate:

Beta-Oxidation: Fatty acids are primarily catabolized through the β-oxidation pathway in the mitochondria to generate acetyl-CoA. This process involves a cycle of four enzymatic reactions. The presence of a keto group at the 7th carbon of hexadecanoic acid could potentially interfere with this process. Standard β-oxidation proceeds by sequential cleavage of two-carbon units from the carboxyl end of the fatty acid. For this compound, the initial cycles of β-oxidation would likely proceed normally until the enzymatic machinery approaches the C-7 position. The keto group may then pose a challenge for the enzymes of the β-oxidation spiral, potentially halting or slowing down the process. However, it is also conceivable that specific enzymes could modify or bypass this keto group, allowing for further degradation. Odd-chain fatty acids, for instance, undergo β-oxidation to yield acetyl-CoA and a final propionyl-CoA molecule, which then enters the citric acid cycle after conversion to succinyl-CoA mdpi.comnih.gov. While this compound is not an odd-chain fatty acid, this illustrates the metabolic flexibility for handling non-standard fatty acid structures.

Cytochrome P450 (CYP) Enzymes: The cytochrome P450 superfamily of enzymes is known to be involved in the metabolism of a wide array of endogenous and exogenous compounds, including fatty acids nih.govnih.gov. These enzymes can introduce hydroxyl groups into fatty acid chains, which can then be further oxidized to keto groups. It is plausible that CYP enzymes could also metabolize this compound, potentially through hydroxylation at other positions on the carbon chain or even reduction of the existing keto group. The specificity of different CYP isoforms for various fatty acid substrates is a well-documented phenomenon nih.govunimi.it.

Potential as an Inhibitor:

The structural similarity of this compound to endogenous fatty acids suggests it could act as a competitive or allosteric inhibitor of certain lipid-modifying enzymes.

Acyl-CoA Synthetases: Before entering metabolic pathways like β-oxidation, fatty acids must be activated to their CoA esters by acyl-CoA synthetases. It is possible that this compound could compete with endogenous fatty acids for the active site of these enzymes. If it binds to the enzyme but is a poor substrate for the subsequent reaction, it would act as a competitive inhibitor.

Enzymes of Fatty Acid Synthesis: The pathways of fatty acid synthesis and degradation are tightly regulated. Intermediates or analogs of one pathway can sometimes inhibit enzymes of the opposing pathway. While less likely, it is a theoretical possibility that this compound or its metabolites could exert inhibitory effects on enzymes involved in de novo fatty acid synthesis.

Lipoxygenases (LOX): Some acyl-CoA derivatives have been shown to inhibit lipoxygenase isozymes mdpi.com. While this compound is not an acyl-CoA, this finding suggests that modified fatty acids can interact with and modulate the activity of enzymes involved in inflammatory signaling pathways.

Further research, including in vitro enzymatic assays and in vivo metabolic tracing studies, is necessary to definitively characterize the interactions of this compound with lipid-modifying enzymes. Such studies would elucidate whether it primarily functions as a substrate for catabolism or as a modulator of enzymatic activity, thereby providing a clearer understanding of its biological roles.

Table of Potential Enzymatic Interactions of this compound

| Enzyme/Enzyme System | Potential Interaction | Postulated Outcome |

| β-Oxidation Enzymes | Substrate | Partial or complete degradation to acetyl-CoA, potentially with altered kinetics due to the keto group. |

| Inhibitor | Possible feedback inhibition or competitive inhibition of specific enzymes in the pathway. | |

| Cytochrome P450 (CYP) Enzymes | Substrate | Hydroxylation, reduction, or other modifications, leading to the formation of various metabolites. |

| Acyl-CoA Synthetases | Substrate/Inhibitor | Activation to 7-oxo-hexadecanoyl-CoA, or competitive inhibition of the activation of other fatty acids. |

| Lipoxygenases (LOX) | Inhibitor | Potential modulation of inflammatory pathways through inhibition of LOX activity. |

Chemical Synthesis and Derivatization Strategies for Academic Research

De Novo Synthetic Approaches for 7-Oxohexadecanoic Acid

De novo synthesis provides a reliable route to obtain this compound with high purity, starting from readily available precursor compounds. These methods can be broadly categorized into classical oxidation reactions and modern green chemistry methodologies.

A primary and well-established method for synthesizing this compound is through the oxidation of a corresponding secondary alcohol precursor, 7-hydroxyhexadecanoic acid. larodan.com This transformation is a cornerstone of organic synthesis, with several reliable reagents available for this purpose. pharmacy180.com

One of the most common reagents for the oxidation of secondary alcohols to ketones is Pyridinium Chlorochromate (PCC). wikipedia.orgmasterorganicchemistry.com PCC is a milder oxidizing agent compared to others like chromic acid and is known for its selectivity, minimizing the risk of over-oxidation or side reactions, especially in complex molecules. wikipedia.orglibretexts.org The reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane (B109758) (DCM), to prevent the formation of hydrates which could lead to undesired byproducts. organicchemistrytutor.com The general reaction involves the addition of the alcohol to a suspension of PCC in DCM. wikipedia.org The mechanism starts with the attack of the alcohol's oxygen on the chromium, forming a chromate (B82759) ester. Subsequently, a base (like pyridine, present in the reagent) facilitates an elimination reaction, leading to the formation of the C=O double bond and the reduction of Cr(VI) to Cr(IV). masterorganicchemistry.comlibretexts.org

Another powerful method is the Jones oxidation, which utilizes a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone. wikipedia.orgjk-sci.com This reagent readily converts secondary alcohols into ketones with high yields. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of a chromate ester, which is then eliminated to yield the ketone. organic-chemistry.org While effective, a significant drawback of chromium-based reagents like PCC and Jones reagent is the toxicity and carcinogenicity of hexavalent chromium (Cr(VI)) compounds, which necessitates careful handling and disposal. wikipedia.orgorganic-chemistry.org

The table below summarizes key aspects of these common oxidation reactions.

| Oxidation Method | Reagent | Typical Solvent | Key Advantages | Key Disadvantages |

| PCC Oxidation | Pyridinium Chlorochromate ([C₅H₅NH][CrO₃Cl]) | Dichloromethane (DCM) | Mild conditions, high selectivity for alcohols, minimizes over-oxidation. wikipedia.orgmasterorganicchemistry.com | Toxicity of chromium, formation of viscous byproducts can complicate workup. organic-chemistry.org |

| Jones Oxidation | Chromium trioxide (CrO₃) in H₂SO₄/Acetone | Acetone | Inexpensive, rapid reaction, high yields. wikipedia.orgorganic-chemistry.org | Highly acidic, toxicity and carcinogenicity of Cr(VI) compounds. wikipedia.org |

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic routes. Photochemical hydroacylation represents a promising, metal-free alternative for the synthesis of ketones like this compound. researchgate.netrsc.org This methodology involves the addition of an aldehyde to an alkene, forming a carbon-carbon bond and yielding a ketone. researchgate.net

For the synthesis of this compound, this could be envisioned by reacting nonanal (B32974) with an ω-alkenoic acid like 7-octenoic acid. The reaction is typically initiated by a photocatalyst or a photoinitiator under visible light irradiation. nih.govbeilstein-journals.org A notable example is the use of phenylglyoxylic acid as a metal-free photoinitiator, which can promote the hydroacylation of unactivated alkenes in water under the irradiation of household lamps. researchgate.netresearchgate.net This approach is advantageous as it often proceeds under mild, room-temperature conditions and avoids the use of toxic heavy metals and hazardous reagents. researchgate.net The acyl radical generated from the aldehyde adds to the alkene, and a subsequent hydrogen atom transfer completes the reaction, furnishing the desired ketone. organic-chemistry.org

| Methodology | Reactants | Initiator/Catalyst | Key Advantages |

| Photochemical Hydroacylation | Aldehyde + Alkene (e.g., Nonanal + 7-Octenoic acid) | Phenylglyoxylic acid (photoinitiator) | Metal-free, environmentally friendly, mild reaction conditions (visible light, room temp), atom economical. researchgate.netresearchgate.net |

Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing insights into how a molecule's structure correlates with its biological activity. researchgate.net By synthesizing and testing a series of analogues of this compound, researchers can identify the key structural features required for its biological function. nih.gov

Strategies for generating an analogue library for SAR studies of this compound could include:

Varying Chain Length: Synthesizing homologues with shorter or longer alkyl chains to determine the optimal length for activity.

Modifying the Carbonyl Group: Reducing the ketone to a hydroxyl group, converting it to an oxime, or replacing it with other functional groups to assess the importance of the carbonyl moiety.

Altering the Position of the Oxo Group: Moving the ketone to different positions along the fatty acid backbone (e.g., 6-oxo or 8-oxohexadecanoic acid) to probe spatial requirements.

Introducing Unsaturation: Synthesizing analogues with one or more double or triple bonds in the alkyl chain to explore the effect of conformational rigidity. researchgate.net

Modifying the Carboxylic Acid: Converting the acid to esters, amides, or other bioisosteres to investigate interactions at this terminus. acs.org

The synthesis of these derivatives would employ a combination of the methods described in section 5.1, along with other standard organic chemistry transformations. For example, α-ketoamide derivatives could be synthesized from the parent acid, a strategy that has been explored for other bioactive lipids. acs.org

Preparation of Labeled this compound for Metabolic Tracing (e.g., radiolabeling)

To understand the metabolic fate of this compound in vivo or in cell culture, isotopically labeled versions are indispensable tools. creative-proteomics.combitesizebio.com Metabolic tracing allows researchers to follow the uptake, transport, and transformation of the molecule through various biochemical pathways. nih.govbiorxiv.org

The most common isotopes used for labeling are the stable isotope Carbon-13 (¹³C) and the radioactive isotope Carbon-14 (¹⁴C). creative-proteomics.com Carbon-14 is a beta-emitter and can be detected with high sensitivity using liquid scintillation counting. wuxiapptec.com

A common strategy for introducing a ¹⁴C label is at the carboxyl group (C1 position). This can be achieved through a multi-step synthesis starting from a 15-carbon precursor. For instance, 1-bromo-6-oxopentadecane could be reacted with [¹⁴C]potassium cyanide ([¹⁴C]KCN) to introduce the labeled carbon as a nitrile. Subsequent hydrolysis of the nitrile group would then yield the desired [1-¹⁴C]-7-oxohexadecanoic acid. nih.govnih.gov The synthesis of various ¹⁴C-labeled fatty acids has been reported, providing established procedures that can be adapted for this specific compound. nih.govuni-koeln.dedoi.org

| Isotope | Label Position | Key Synthetic Precursor | Detection Method | Application |

| Carbon-14 (¹⁴C) | C-1 (Carboxyl) | [¹⁴C]Potassium Cyanide | Liquid Scintillation Counting | Tracing metabolic pathways, quantifying metabolite flux. creative-proteomics.comwuxiapptec.com |

| Carbon-13 (¹³C) | Various | ¹³C-labeled glucose (for biosynthetic routes) | Mass Spectrometry, NMR Spectroscopy | Stable isotope tracing, flux analysis, non-radioactive. bitesizebio.combiorxiv.org |

The availability of these labeled compounds is critical for elucidating the role of this compound in complex biological systems. nih.gov

Advanced Analytical and Lipidomic Methodologies in 7 Oxohexadecanoic Acid Research

High-Resolution Mass Spectrometry (HRMS) Techniques

High-resolution mass spectrometry is a cornerstone in the analysis of 7-oxohexadecanoic acid, offering unparalleled accuracy in mass determination, which is crucial for confirming elemental composition and distinguishing between isobaric compounds.

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a premier technique for the analysis of oxo-fatty acids from biological extracts. The liquid chromatography step separates this compound from other lipids and matrix components based on its physicochemical properties, typically using reverse-phase columns. Following separation, the analyte is ionized, commonly via electrospray ionization (ESI), and detected by a high-resolution mass analyzer such as an Orbitrap or time-of-flight (TOF) instrument.

The primary advantage of HRMS is its ability to measure the mass-to-charge ratio (m/z) with high precision, enabling the determination of the elemental formula of the detected ion. For this compound (C16H30O3), this allows for confident identification. In negative ionization mode, it is typically detected as the deprotonated molecule [M-H]⁻, while in positive mode, it may be observed as the protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or other cations.

Quantitative analysis is achieved by integrating the peak area from the extracted ion chromatogram corresponding to the accurate mass of the target ion. The use of stable isotope-labeled internal standards is essential for accurate quantification, as it corrects for variations in sample preparation, chromatographic retention, and ionization efficiency. nih.govthermofisher.com

Table 1: Theoretical Exact Masses for this compound (C16H30O3) Adducts in HRMS

| Ion Species | Formula | Theoretical m/z |

|---|---|---|

| [M-H]⁻ | C16H29O3⁻ | 269.21222 |

| [M+H]⁺ | C16H31O3⁺ | 271.22677 |

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the profiling of fatty acids, including this compound. mdpi.com Due to the low volatility of fatty acids, a derivatization step is required prior to analysis. nih.gov Typically, the carboxylic acid group is converted into a more volatile ester, most commonly a methyl ester (FAME), via reaction with reagents like BF3-methanol or diazomethane.

The resulting this compound methyl ester is then injected into the gas chromatograph, where it is separated from other FAMEs based on its boiling point and interaction with the stationary phase of the GC column. Upon elution, the compound enters the mass spectrometer, where it is ionized, usually by electron ionization (EI). EI is a high-energy ionization technique that causes extensive and reproducible fragmentation. globalresearchonline.net

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that is used for structural identification. For the methyl ester of this compound, characteristic fragments arise from cleavages alpha to the keto group, which helps to confirm the position of the carbonyl along the acyl chain. For instance, cleavage between C6 and C7 would yield fragments indicative of the oxo position. The retention time from the GC provides an additional layer of identification when compared to authentic standards. nih.govgsconlinepress.com

Table 2: Predicted Characteristic Electron Ionization (EI) Fragments for this compound Methyl Ester

| m/z | Proposed Fragment Identity |

|---|---|

| 298 | Molecular Ion [M]⁺ |

| 267 | Loss of methoxy (B1213986) group [M-OCH3]⁺ |

| 157 | Cleavage at C7-C8: [CH3(CH2)8CO]⁺ |

| 143 | Cleavage at C6-C7: [CH3OOC(CH2)5CO]⁺ |

Tandem mass spectrometry (MS/MS) is an indispensable tool for the unambiguous structural confirmation of this compound, especially in complex mixtures. nih.gov In an MS/MS experiment, a specific ion of interest (the precursor ion) is mass-selected in the first stage of the mass spectrometer. This precursor ion, for example, the [M-H]⁻ ion of this compound at m/z 269.2, is then subjected to collision-induced dissociation (CID) with an inert gas.

This collision process imparts energy to the precursor ion, causing it to break apart into smaller, structurally informative product ions. These product ions are then analyzed in the second stage of the mass spectrometer. The resulting product ion spectrum is characteristic of the precursor's structure. For this compound, fragmentation typically occurs at positions adjacent to the carbonyl group, providing diagnostic ions that confirm the presence and location of the oxo functional group. This high specificity makes MS/MS particularly valuable for distinguishing between isomeric oxo-fatty acids. uab.edu

Charge-remote fragmentation is a specialized high-energy MS/MS technique that is exceptionally effective for determining the position of functional groups, such as the oxo group in this compound, along a long alkyl chain. nih.govosu.edu This process is typically initiated by forming a specific type of precursor ion, often by cationizing the fatty acid with an alkali metal ion like lithium (e.g., [M-H+2Li]⁺). core.ac.uk

When these ions are subjected to high-energy collisional activation, fragmentation occurs along the alkyl chain in a manner that is independent of the charge site, analogous to a thermolytic process. core.ac.ukpurdue.edu The resulting spectrum shows a series of peaks corresponding to the sequential loss of neutral alkane fragments. A key feature of the spectrum for an oxo-fatty acid is a distinct "gap" in this regular pattern. This gap is flanked by two high-intensity peaks, and its position directly corresponds to the location of the oxo group. This method provides a clear and direct readout of the carbonyl position, making it possible to definitively distinguish this compound from its other positional isomers. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the definitive structural confirmation of purified compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

For this compound, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide critical data for structure verification. magritek.com

In the ¹H NMR spectrum, characteristic signals confirm the presence of key functional groups. The protons on the carbons immediately adjacent (alpha) to the ketone at C-7 (i.e., C-6 and C-8) are deshielded and typically appear as triplets around 2.4 ppm. Similarly, the protons at C-2, alpha to the carboxylic acid, resonate as a triplet around 2.35 ppm. The terminal methyl group (C-16) appears as a triplet near 0.88 ppm, while the bulk of the methylene (B1212753) protons (C-3 to C-5 and C-9 to C-15) form a large, overlapping multiplet between approximately 1.2 and 1.6 ppm. aocs.org

The ¹³C NMR spectrum provides complementary information. Two distinct carbonyl signals are observed at low field: one for the carboxylic acid carbon (C-1) around 179-180 ppm and another for the ketone carbon (C-7) at a significantly lower chemical shift, typically above 200 ppm. The carbons alpha to the ketone (C-6 and C-8) are shifted downfield compared to other methylene carbons, appearing around 42-43 ppm. The terminal methyl carbon (C-16) gives a signal around 14 ppm. These unique chemical shifts, particularly for the carbonyl carbons and their adjacent methylene groups, provide unambiguous confirmation of the 7-oxo position. researchgate.net

Table 3: Predicted Key ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| 1 | -COOH | ~12.0 (broad s) | ~179.5 |

| 2 | -CH₂- | ~2.35 (t) | ~34.0 |

| 6 | -CH₂- | ~2.40 (t) | ~42.8 |

| 7 | >C=O | - | ~211.0 |

| 8 | -CH₂- | ~2.40 (t) | ~42.8 |

| 15 | -CH₂- | ~1.60 (m) | ~22.7 |

Note: Predicted values are approximate and can vary based on solvent and other experimental conditions.

Advanced Sample Preparation and Extraction Techniques for Complex Biological Matrices

The accurate analysis of this compound from biological matrices such as plasma, serum, or tissues presents significant challenges. nih.govnih.gov These challenges include its typically low endogenous concentrations and the potential for artefactual oxidation during sample collection and processing. nih.gov Therefore, meticulous sample preparation and extraction are paramount. The primary goals are to efficiently isolate the target analyte from interfering substances, prevent its degradation or modification, and concentrate it to a level suitable for instrumental analysis. frontiersin.org

Commonly employed advanced techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). frontiersin.org LLE methods, such as the Folch or Bligh and Dyer techniques, use biphasic solvent systems (e.g., chloroform/methanol/water) to partition lipids into an organic phase, separating them from more polar molecules. creative-proteomics.com Modifications using solvents like methyl tert-butyl ether (MTBE) have been introduced as a less toxic alternative to chloroform. schebb-web.de To mitigate the risk of ex vivo oxidation of polyunsaturated fatty acids which could generate keto acids, antioxidants like butylated hydroxytoluene (BHT) are often added to the extraction solvents. mdpi.com

Solid-phase extraction is frequently used as a subsequent cleanup or fractionation step after an initial LLE. creative-proteomics.com SPE can effectively enrich specific lipid classes and remove interfering compounds. frontiersin.org For oxidized fatty acids, reversed-phase (e.g., C18) or ion-exchange SPE cartridges are commonly utilized to isolate fatty acids from the more complex total lipid extract. creative-proteomics.com

Table 1: Comparison of Major Extraction Techniques for this compound

| Technique | Principle | Advantages | Disadvantages | Application in 7-Oxo-FA Research |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of lipids between two immiscible liquid phases based on polarity. | - Well-established (Folch, Bligh & Dyer methods) frontiersin.org | - Large solvent volumes required

| Initial extraction of total lipids from plasma, serum, or tissue homogenates. nih.gov |

| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent followed by elution with a specific solvent. | - High selectivity and enrichment factor frontiersin.org | - Method development can be complex

| Cleanup of LLE extracts; specific isolation and concentration of oxidized fatty acids. creative-proteomics.com |

Quantitative and Qualitative Lipidomics Approaches in Research Models

Modern lipidomics research relies heavily on mass spectrometry (MS), most often coupled with liquid chromatography (LC) or gas chromatography (GC). frontiersin.orgnih.gov LC-MS/MS is a particularly powerful platform for the analysis of this compound as it provides a combination of chromatographic separation, sensitive detection, and structural information. nih.gov

Qualitative Analysis: For the identification of this compound, high-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the parent ion, which allows for the calculation of its elemental formula. upce.cz Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). In MS/MS, the parent ion is fragmented, and the resulting pattern of product ions provides a structural fingerprint of the molecule, helping to confirm the position of the keto group. nih.govyoutube.com

Quantitative Analysis: The gold standard for quantification is stable isotope dilution mass spectrometry. nih.gov This involves adding a known amount of a synthetic, stable isotope-labeled internal standard (e.g., this compound-d4) to the sample at the beginning of the extraction process. The analyte is then measured relative to the internal standard, which corrects for any sample loss during preparation and for variations in instrument response. nih.gov A highly sensitive and specific MS technique called Multiple Reaction Monitoring (MRM) is often used for this purpose on triple quadrupole mass spectrometers. nih.govresearchgate.net MRM monitors a specific precursor-to-product ion transition, minimizing background noise and enhancing detection limits. researchgate.net

To improve the analytical performance for keto acids, a pre-column derivatization step is often incorporated into the workflow. The keto group of this compound can be reacted with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). researchgate.netjst.go.jp This derivatization improves the compound's chromatographic properties and significantly enhances its ionization efficiency in the mass spectrometer, leading to lower detection limits. researchgate.netjst.go.jp These advanced methods have been successfully applied to quantify various keto acids in research models, including in rat plasma, demonstrating their utility in preclinical studies. researchgate.net

Table 2: Mass Spectrometry Approaches in this compound Research

| Technique | Primary Use | Key Features | Instrumentation |

|---|---|---|---|

| High-Resolution MS (HRMS) | Qualitative Analysis / Identification | - Provides accurate mass measurement for formula determination.

| Orbitrap, TOF, FT-ICR |

| Tandem MS (MS/MS) | Qualitative Analysis / Structural Elucidation | - Fragments parent ions to generate characteristic product ions.

| Triple Quadrupole (QqQ), Q-TOF, Ion Trap, Orbitrap |

| Multiple Reaction Monitoring (MRM) | Quantitative Analysis | - Highly specific and sensitive for target compounds.

| Triple Quadrupole (QqQ) |

Future Research Trajectories and Broader Academic Implications

Unraveling Undiscovered Biological Functions and Signaling Pathways

A primary avenue for future research is the elucidation of the biological functions of 7-oxohexadecanoic acid. Oxidized fatty acids, as a class, are known to be involved in a variety of cellular processes. It is plausible that this compound also possesses significant bioactivity.

Potential Biological Roles:

Initial hypotheses regarding the function of this compound can be inferred from the known roles of other oxidized fatty acids. These molecules are often involved in cell signaling and can modulate inflammatory responses. For instance, certain oxidized fatty acids have been shown to induce apoptotic cell death in cultured cells, suggesting a role in regulating cell proliferation and turnover nih.gov. Future studies should investigate whether this compound exhibits similar cytotoxic or pro-apoptotic effects, particularly in cancer cell lines.

Signaling Pathways:

The interaction of this compound with cellular signaling pathways is another critical area for investigation. Ketone bodies, which are structurally related to oxo-fatty acids, are recognized as signaling metabolites that can influence inflammation and epigenetic regulation nih.govmdpi.com. Research could explore if this compound can act as a ligand for nuclear receptors or other signaling proteins, thereby modulating gene expression and cellular responses. The impact of this compound on major signaling cascades, such as those involved in inflammation and metabolic regulation, warrants detailed investigation.

| Potential Area of Investigation | Rationale based on related compounds |

| Anti-proliferative effects | Other oxidized fatty acids exhibit inhibitory effects on cell proliferation nih.gov. |

| Pro-inflammatory/Anti-inflammatory modulation | Oxidized lipids are known mediators in inflammatory pathways nih.gov. |

| Regulation of metabolic pathways | Ketone bodies, a related class of molecules, are key regulators of metabolism nih.govnih.gov. |

Identification and Characterization of Novel Enzymes Involved in this compound Metabolism

Understanding the metabolic fate of this compound is fundamental to comprehending its physiological roles. This involves identifying the enzymes responsible for its synthesis and degradation.

Biosynthesis:

The formation of this compound in biological systems is currently unknown. It could be a product of enzymatic oxidation of hexadecanoic acid by enzymes such as cyclooxygenases, lipoxygenases, or cytochrome P450 monooxygenases, which are known to produce a variety of oxygenated fatty acids nih.gov. Alternatively, it may arise from non-enzymatic lipid peroxidation.

Catabolism:

The breakdown of this compound is likely to proceed via modified versions of fatty acid oxidation pathways. The presence of the oxo group may necessitate the action of specific enzymes to prepare it for beta-oxidation. In prokaryotes, beta-oxidation occurs in the cytosol, while in eukaryotes, it primarily takes place in the mitochondria and peroxisomes study.comwikipedia.org. Peroxisomal beta-oxidation is particularly relevant for the metabolism of very-long-chain and branched-chain fatty acids, and it is conceivable that it also plays a role in the breakdown of oxo-fatty acids wikipedia.orglibretexts.org. Future research should aim to identify the specific dehydrogenases, hydratases, and thiolases involved in the catabolism of this compound.

| Metabolic Process | Potential Enzymatic Pathways |

| Anabolism (Synthesis) | Cytochrome P450 monooxygenases, Lipoxygenases, Non-enzymatic oxidation |

| Catabolism (Degradation) | Mitochondrial Beta-Oxidation, Peroxisomal Beta-Oxidation |

Integration into Systems Biology Models for Comprehensive Understanding of Lipid Homeostasis

Systems biology offers a powerful approach to understanding the complex interplay of molecules in biological systems. Integrating this compound into existing models of lipid metabolism will be crucial for a holistic understanding of its function. nih.govnih.govresearchgate.net

Lipidomics and Network Modeling:

Elucidation of Detailed Structure-Activity Relationships for Targeted Biological Interventions

A detailed understanding of the relationship between the structure of this compound and its biological activity is a prerequisite for the development of targeted therapeutic interventions.

Synthesis of Analogs:

The synthesis of a series of analogs of this compound will be a key step in these investigations nih.gov. By systematically modifying the structure, for example, by altering the chain length, the position of the oxo group, or by introducing other functional groups, it will be possible to identify the key structural features responsible for its biological effects.

Biological Screening:

These synthetic analogs would then be screened in a variety of biological assays to assess their activity. This could include assays for cytotoxicity, anti-inflammatory activity, or effects on specific signaling pathways. The data generated from these studies will be invaluable for designing molecules with enhanced potency and selectivity for specific biological targets.

Development of Advanced Probes and Chemical Tools for Mechanistic Investigations

To dissect the precise molecular mechanisms of action of this compound, the development of advanced chemical probes and tools is essential.

Labeled Fatty Acids:

The synthesis of isotopically labeled versions of this compound (e.g., with ¹³C or ²H) will enable researchers to trace its metabolic fate in cells and whole organisms nih.gov. These tracers can be used in metabolic flux analysis to quantify the rates of its synthesis and degradation.

Fluorescent and Affinity-Based Probes:

The development of fluorescently tagged or biotinylated analogs of this compound would allow for the visualization of its subcellular localization and the identification of its protein binding partners. "Click chemistry" provides a powerful and versatile method for attaching such tags to fatty acid probes with minimal structural perturbation nih.govnih.govlimes-institut-bonn.deacs.org. These chemical probes will be instrumental in identifying the cellular machinery that interacts with this compound and mediates its biological effects nih.govnih.govresearchgate.net.

| Type of Chemical Tool | Application | Relevant Techniques |

| Isotope-labeled this compound | Tracing metabolic pathways | Mass Spectrometry, NMR Spectroscopy |

| Fluorescently-tagged this compound | Visualizing subcellular localization | Fluorescence Microscopy |

| Affinity-tagged this compound | Identifying protein interaction partners | Affinity Purification, Mass Spectrometry |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.